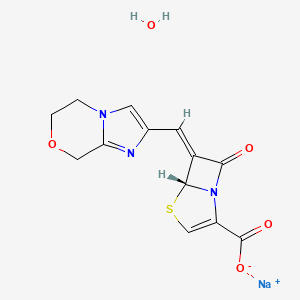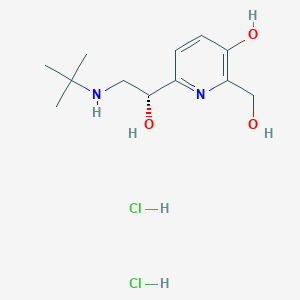
Bcl-2-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bcl-2-IN-2 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting the intrinsic pathway of apoptosis. Overexpression of BCL-2 is associated with various cancers, making it a significant target for cancer therapy. This compound is designed to bind to the BCL-2 protein, thereby promoting apoptosis in cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form an amide bond.
Cyclization to Intermediate B: Intermediate A undergoes cyclization in the presence of a dehydrating agent to form a heterocyclic compound.
Functionalization to Intermediate C: Intermediate B is further functionalized through halogenation or nitration reactions.
Final Coupling: Intermediate C is coupled with a suitable nucleophile under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to isolate the final product.
化学反应分析
Types of Reactions
Bcl-2-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further explored for their biological activities.
科学研究应用
Bcl-2-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of BCL-2 inhibitors.
Biology: Helps in understanding the role of BCL-2 in apoptosis and its regulation.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress BCL-2.
Industry: Used in the development of new anticancer drugs and in high-throughput screening assays.
作用机制
Bcl-2-IN-2 exerts its effects by binding to the hydrophobic groove of the BCL-2 protein, thereby preventing the interaction between BCL-2 and pro-apoptotic proteins like BAX and BAK. This disruption leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to cell death.
相似化合物的比较
Similar Compounds
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
ABT-737: Another BCL-2 inhibitor that targets multiple BCL-2 family proteins.
Navitoclax: Targets both BCL-2 and BCL-xL, used in clinical trials for various cancers.
Uniqueness
Bcl-2-IN-2 is unique due to its specific binding affinity and selectivity for BCL-2, making it a valuable tool for studying the role of BCL-2 in apoptosis and for developing targeted cancer therapies.
属性
分子式 |
C48H57N7O7S |
|---|---|
分子量 |
876.1 g/mol |
IUPAC 名称 |
4-[2-[(2S)-2-(2-ethylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C48H57N7O7S/c1-3-33-7-4-5-8-39(33)42-9-6-22-54(42)36-28-48(29-36)19-23-53(24-20-48)35-10-12-40(44(26-35)62-37-25-34-16-21-49-45(34)51-31-37)46(56)52-63(60,61)38-11-13-41(43(27-38)55(58)59)50-30-32-14-17-47(2,57)18-15-32/h4-5,7-8,10-13,16,21,25-27,31-32,36,42,50,57H,3,6,9,14-15,17-20,22-24,28-30H2,1-2H3,(H,49,51)(H,52,56)/t32?,42-,47?/m0/s1 |
InChI 键 |
DTVOZSGYTQLYFR-WBEVPWTISA-N |
手性 SMILES |
CCC1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
规范 SMILES |
CCC1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)





![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
